5-Ethylmorpholin-3-one
Overview
Description
5-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a cyclic amide that contains a morpholine ring with an ethyl group attached to the nitrogen atom
Biochemical Analysis
Biochemical Properties
5-Ethylmorpholin-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound can act as a substrate for certain dehydrogenases, facilitating redox reactions within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis through the activation of specific signaling cascades. Furthermore, this compound can alter the activity of key metabolic enzymes, thereby impacting cellular energy production and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes . This binding can result in the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can interact with transcription factors, influencing gene expression by modulating their activity . These interactions can lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. Over extended periods, the compound’s impact on cellular processes such as gene expression and enzyme activity can change, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and disruption of normal cellular functions . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in redox reactions, contributing to the overall metabolic flux within cells . Additionally, this compound can influence the levels of key metabolites, such as glycolate and glyoxylate, through its interactions with specific dehydrogenases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its distribution to different cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often localized to the endoplasmic reticulum (ER) and mitochondria, where it can interact with key enzymes involved in oxidative stress response and energy metabolism . Post-translational modifications, such as phosphorylation, can also influence the targeting of this compound to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylmorpholin-3-one typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts and can be performed under both stereoselective and non-stereoselective conditions.
Industrial Production Methods
Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid, similar to the production methods used for other morpholine derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Ethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog of 5-Ethylmorpholin-3-one, lacking the ethyl group.
5-Ethyl-3-morpholinone: Another similar compound with slight structural differences, used in research and industrial applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569240 | |
Record name | 5-Ethylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77605-88-0 | |
Record name | 5-Ethylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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